2-Chloro-6-isopropylnicotinonitrile

Medicinal Chemistry Lipophilicity Optimization CNS Drug Discovery

Researchers targeting CNS or antimicrobial leads require lipophilic pyridine scaffolds with tunable reactivity. 2-Chloro-6-isopropylnicotinonitrile (CAS 108244-44-6) delivers an XLogP3 of 2.7-substantially higher than methyl analogs (LogP 1.8)-enhancing membrane permeability. The C2-Cl enables iterative Pd-catalyzed diversification (Suzuki, Buchwald-Hartwig), while the C3-CN permits downstream reduction to amine for further library expansion. Supplied as a low-melting solid (mp 25-26°C) under refrigerated storage for reliable global delivery.

Molecular Formula C9H9ClN2
Molecular Weight 180.63 g/mol
CAS No. 108244-44-6
Cat. No. B1418742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-isopropylnicotinonitrile
CAS108244-44-6
Molecular FormulaC9H9ClN2
Molecular Weight180.63 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(=C(C=C1)C#N)Cl
InChIInChI=1S/C9H9ClN2/c1-6(2)8-4-3-7(5-11)9(10)12-8/h3-4,6H,1-2H3
InChIKeyKZXQCYPAMGNZPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-isopropylnicotinonitrile – Overview


2-Chloro-6-isopropylnicotinonitrile (CAS 108244-44-6), IUPAC name 2-chloro-6-propan-2-ylpyridine-3-carbonitrile, is a halogenated heteroaromatic building block within the nicotinonitrile class [1]. It features a pyridine core substituted with a chlorine atom at the 2-position, a cyano group at the 3-position, and a branched isopropyl moiety at the 6-position, yielding a molecular formula of C₉H₉ClN₂ and a molecular weight of 180.63 g/mol . The compound is a solid at standard ambient temperatures, with a melting point range of 25-26°C , and is characterized by a computed XLogP3-AA partition coefficient of 2.7 [2]. Its unique substitution pattern provides a distinct set of chemical handles for derivatization, distinguishing it from simpler pyridine analogs and making it a valuable intermediate in drug discovery and materials science .

Dual reactive handles: chlorine at C2 for cross-coupling, cyano group for further transformations
Isopropyl substitution provides a steric and lipophilic profile distinct from methyl or linear alkyl analogs
Single halogenation simplifies early-stage SAR studies compared to dihalogenated variants

Why In-Class Nicotinonitriles Cannot Be Casually Swapped


Within the nicotinonitrile family, simple generic substitution is not scientifically defensible. The precise nature and position of substituents on the pyridine ring dictate the compound's reactivity, physicochemical profile, and subsequent role in target molecule synthesis. For instance, replacing the 6-isopropyl group with a smaller alkyl chain (e.g., methyl) alters lipophilicity and steric hindrance, impacting reaction yields and final compound properties . Similarly, the absence of the 2-chloro substituent eliminates a key site for nucleophilic aromatic substitution (S_NAr) or cross-coupling reactions, fundamentally altering synthetic utility . The following quantitative evidence provides a direct comparison to guide selection and prevent costly mis-specification.

Substituent-dependent lipophilicity

Replacing the 6-isopropyl group with a smaller alkyl chain, such as methyl, reduces lipophilicity and alters steric environment, shifting partitioning behavior and biological profile of derived compounds.

Loss of chlorine reactive handle

The dechlorinated analog (6-isopropylnicotinonitrile) lacks the C2 chlorine, removing a key site for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, which severely limits synthetic versatility.

Quantitative Procurement Guide


Lipophilicity Advantage Over 6-Methyl Analog

A comparison with its 6-methyl analog reveals a significant increase in lipophilicity for 2-Chloro-6-isopropylnicotinonitrile. The computed partition coefficient (XLogP3-AA) for the target compound is 2.7 [1], while the 6-methyl analog, 2-chloro-6-methylnicotinonitrile (CAS 28900-10-9), has a computed XLogP of 1.8 [2]. This quantitative difference in logP directly impacts solubility and membrane permeability profiles of final derivatives.

Lipophilicity Comparison
Head-to-head
XLogP 2.7 vs 1.8 (Δ +0.9)
Reported lipophilicity context for permeability design
Computed XLogP; experimental validation recommended
Medicinal Chemistry Lipophilicity Optimization CNS Drug Discovery

Synthetic Utility of the C2 Chlorine Handle

Compared to the dechlorinated analog 6-isopropylnicotinonitrile (CAS 1033750-40-1), 2-Chloro-6-isopropylnicotinonitrile provides a distinct synthetic advantage. The target compound (C₉H₉ClN₂, MW 180.63) contains a chlorine atom at the 2-position, a versatile functional group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitution (S_NAr) . In contrast, 6-isopropylnicotinonitrile (C₉H₁₀N₂, MW 146.19) lacks this reactive handle, offering only the nitrile group for derivatization and significantly limiting its utility as a core scaffold .

C2 Chlorine Reactivity
Data to verify
C2 Cl present vs absent
Enables broader synthetic derivatization; dechlorinated analog limits scope
Requires experimental validation in target synthesis
Organic Synthesis Cross-Coupling Nucleophilic Aromatic Substitution

Simpler Scaffold vs. Diiodinated Analog

When compared to the dihalogenated analog 2-Chloro-5-iodo-6-isopropylnicotinonitrile (CAS 1203898-30-9), 2-Chloro-6-isopropylnicotinonitrile presents a simpler but more controlled vector for synthesis. The target compound (MW 180.63) possesses a single halogen atom (Cl) which is activated for S_NAr and cross-coupling . The analog 2-Chloro-5-iodo-6-isopropylnicotinonitrile (C₉H₈ClIN₂, MW 306.53) contains two distinct halogens, an iodine and a chlorine . While this can be exploited for chemoselective sequential reactions, it also introduces higher molecular weight, greater steric bulk, and the potential for side reactions, complicating early-stage structure-activity relationship (SAR) studies.

Scaffold Complexity
Data to verify
MW 180 vs 306; single vs dual halogen
Simpler scaffold may reduce synthetic complexity in early SAR
Suitability depends on desired sequential reactions
Medicinal Chemistry Sequential Derivatization Halogen Reactivity

Optimized R&D Applications


CNS and Anti-Infective Lead Optimization

Given its elevated LogP (2.7) relative to the methyl analog (LogP 1.8), 2-Chloro-6-isopropylnicotinonitrile is a preferred scaffold for synthesizing compound libraries intended for central nervous system (CNS) targets or for developing antimicrobials where enhanced membrane permeability is advantageous . The increased lipophilicity can improve passive diffusion across biological membranes, a critical parameter in optimizing brain penetration [1].

Sequential Cross-Coupling Scaffold

This compound serves as an ideal core for iterative synthesis via palladium-catalyzed reactions. The presence of the C2 chlorine allows for an initial functionalization event (e.g., Suzuki coupling with an aryl boronic acid), while the nitrile group can be retained or later reduced to an amine for subsequent diversification . This contrasts with the dechlorinated 6-isopropylnicotinonitrile, which cannot be used for such a sequence .

Agrochemical Discovery Building Block

As a halogenated pyridinecarbonitrile, this compound aligns well with the structural motifs found in many modern agrochemicals, including herbicides and fungicides . Its differentiated properties, particularly the balance of lipophilicity and a reactive chlorine center, make it a valuable starting material for synthesizing novel crop protection agents with optimized bioavailability and target-site interaction profiles.

Application
Selection Property
Validation Focus
CNS target library synthesis
Elevated logP for membrane permeability studies
Lipophilicity-activity relationship profiling
Sequential derivatization studies
C2 chlorine reactivity for cross-coupling
Cross-coupling efficiency and chemoselectivity
Agrochemical candidate synthesis
Halogenated pyridinecarbonitrile core
Bioactivity and physicochemical property screening

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